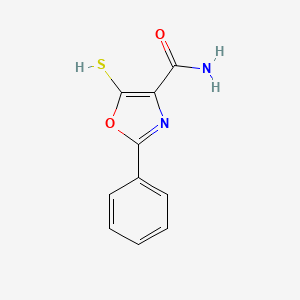![molecular formula C15H24N2O B5112095 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine, also known as Methylphenidate, is a psychostimulant drug that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and motivation. It also blocks the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been shown to increase heart rate and blood pressure, as well as cause appetite suppression and weight loss. It can also cause insomnia, anxiety, and irritability. Long-term use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been associated with changes in brain structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry. It is a useful tool for studying the role of dopamine and norepinephrine in the brain. However, its potential for abuse and addiction must be taken into consideration when designing experiments.
Orientations Futures
There are several areas of research that could be explored in the future. One area is the development of new drugs that target the dopamine and norepinephrine systems in the brain, with fewer side effects than N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate. Another area is the investigation of the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate on brain structure and function. Finally, the use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate in combination with other drugs for the treatment of ADHD and other disorders could be explored.
Conclusion:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is a widely used psychostimulant drug that has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which improves attention and motivation. However, it has several side effects and potential for abuse and addiction. Future research could focus on developing new drugs with fewer side effects, investigating the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate, and exploring its use in combination with other drugs for the treatment of ADHD and other disorders.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is synthesized by the reaction of piperidine with ethyl 4-chlorobutyrate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 4-methoxyphenyl magnesium bromide to give the final product.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Research has shown that it improves attention, concentration, and impulse control in individuals with ADHD. It has also been used in the treatment of depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-11-8-14(9-12-17)16-10-7-13-3-5-15(18-2)6-4-13/h3-6,14,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVHJMBUGIPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)